3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
“3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . For instance, Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .Molecular Structure Analysis
The central N (1)–N (2)–C (1–3) five-membered heterocycle is planar within limits of 0.05 Ǻ, and the distribution of bond lengths and valence angles indicates the conjugation of the nonbonded electron pair of atoms N (1) and N (2) with the π-system of the bonds C=O, C=S, and C=C in the heterocycle .Chemical Reactions Analysis
The reaction of 1-alklyl (aryl)-5-alkyl (aryl)amino-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbonitriles with hydrogen sulfide was investigated . This led, after treatment of the reaction products with triethyl orthoformate, to 1,2,4-dithiazol-5-ylidene-5-thioxoimidazolidin-2-one derivatives .Scientific Research Applications
Therapeutic Potential
Imidazole compounds, such as 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, have a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antioxidant Potential
Some derivatives of 1,3-diazole have shown good scavenging potential, which is comparable to ascorbic acid . This suggests that 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid could potentially be used in the development of antioxidant drugs.
Organic Synthesis
This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes .
Blood Coagulation
Compounds containing the imidazole moiety can affect the coagulation of blood by preventing the aggregation of blood platelets . This suggests potential applications in the treatment of thrombotic conditions.
Synthesis of Marine Alkaloids
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is used as a reactant in the enantioselective strategy to the spirocyclic core of palau’amine and related bisguanidine marine alkaloids . These alkaloids have shown a variety of biological activities, including anticancer, antifungal, and antiviral effects.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities, interacting with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, indicating diverse molecular and cellular effects .
properties
IUPAC Name |
3-methyl-2-oxo-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-3(4(8)9)2-6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJUXVGLUCTBMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670220 |
Source
|
Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
CAS RN |
17245-60-2 |
Source
|
Record name | 3-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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